4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid
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Description
4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
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Biological Activity
4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid, commonly referred to as Fmoc-DMMCA, is a synthetic compound notable for its applications in medicinal chemistry and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides due to its stability and ease of removal. The biological activity of Fmoc-DMMCA is primarily linked to its role as an amino acid derivative, influencing various biochemical processes.
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.42 g/mol
- Structure : The compound includes a morpholine ring and a carboxylic acid functional group, contributing to its reactivity and biological interactions.
Fmoc-DMMCA acts as a building block in peptide synthesis. The carboxylic acid group can form peptide bonds with amines, facilitating the construction of complex peptides. The Fmoc group protects the amine during synthesis, allowing for selective reactions without interference from the amine functionality. Upon completion of the desired peptide chain, the Fmoc group can be removed under basic conditions, regenerating the free amine for further reactions.
1. Peptide Synthesis
Fmoc-DMMCA is integral in solid-phase peptide synthesis (SPPS), where it contributes to the formation of peptide bonds through coupling reactions. The efficiency and yield of these reactions are influenced by several factors:
- Coupling Agents : Commonly used agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which enhance the reactivity of the carboxylic acid.
- Kinetic Studies : Optimal conditions for these reactions often involve specific temperatures and solvent systems that maximize yield while minimizing side reactions.
2. Antioxidant Activity
Research indicates that derivatives of Fmoc-DMMCA exhibit antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of cellular protection against damage from reactive oxygen species (ROS).
3. Cytotoxicity Studies
Preliminary studies on cytotoxicity have shown that Fmoc-DMMCA derivatives can exhibit significant activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and A-549 (lung cancer).
- IC50 Values : Compounds derived from Fmoc-DMMCA displayed IC50 values comparable to standard chemotherapeutic agents, indicating potential as anticancer agents.
Compound | Cell Line | IC50 Value (µg/mL) |
---|---|---|
Fmoc-DMMCA Derivative A | MCF-7 | 22.09 |
Fmoc-DMMCA Derivative B | A-549 | 6.40 |
Doxorubicin | MCF-7 | 9.18 |
Doxorubicin | A-549 | 15.06 |
Case Study 1: Synthesis and Characterization
A study published in J. Chem. Soc., Perkin Trans. detailed the synthesis of Fmoc-DMMCA using a mixed anhydride method. The researchers reported high yields and characterized the compound using NMR spectroscopy, confirming the presence of expected functional groups and conformational stability under physiological conditions .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, researchers evaluated various Fmoc derivatives using DPPH radical scavenging assays. The results indicated that certain modifications to the Fmoc structure enhanced antioxidant efficacy, suggesting potential applications in formulations aimed at reducing oxidative damage .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-22(2)13-28-19(20(24)25)11-23(22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVOOGEAIWTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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